molecular formula C20H29N7O B4038008 2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine

2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine

Cat. No.: B4038008
M. Wt: 383.5 g/mol
InChI Key: GTUDFQQSPYJKBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a pyrazine ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 1,2,3-triazole ring, piperidine ring, and pyrazine ring are all heterocyclic structures, meaning they contain atoms of at least two different elements. This could result in a variety of interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,3-triazole ring is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would all play a role. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Pyrazine and Its Derivatives

Pyrazines, identified in various chemical reactions and naturally occurring substances, are crucial for their odor properties and are formed through the non-enzymic browning reaction. The mechanism involving the formation of pyrazines, as well as pyrroles and pyridines, has been proposed, highlighting the role of 1,4-dialkylpyrazine cation radicals in the initial stages of pyrazine formation (Milić & Piletić, 1984).

Piperidine Derivatives and Cardiovascular Applications

The synthesis and evaluation of piperidine derivatives, including their coronary vasodilating and antihypertensive activities, have been studied. Among these derivatives, certain compounds have shown promise as potential cardiovascular agents due to their potency in coronary vasodilation and antihypertensive effects (Sato et al., 1980).

Pyrrolidine and Antitumor Agents

Pyrrolidine derivatives have been synthesized and identified as active anti-tumor agents against various cancer cell lines, including breast, CNS, and colon cancers. These derivatives have shown significant growth inhibition in vitro, demonstrating their potential in cancer treatment (Jurd, 1996).

Medicinal Importance of Pyrazine Ring

The pyrazine ring, when combined with other scaffolds like pyrrole, pyrazole, and piperidine, has been highlighted for its significance in various therapeutic applications. Pyrazine derivatives have been disclosed for their roles in drug design due to their presence in clinically used drugs, showcasing the importance of this structural element in medicinal chemistry (Miniyar et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed assessment .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, properties, and potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

[6-[4-[4-(2-methylpropyl)triazol-1-yl]piperidin-1-yl]pyrazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-15(2)11-16-14-27(24-23-16)17-5-9-25(10-6-17)19-13-21-12-18(22-19)20(28)26-7-3-4-8-26/h12-15,17H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUDFQQSPYJKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN(N=N1)C2CCN(CC2)C3=NC(=CN=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Reactant of Route 2
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2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Reactant of Route 5
2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine

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